N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a trifluoromethylphenyl group
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4/c1-19(26,15-7-8-16-17(10-15)28-12-27-16)11-24-18(25)9-4-13-2-5-14(6-3-13)20(21,22)23/h2-3,5-8,10,26H,4,9,11-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEVIAVNRJFDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an epoxide, such as propylene oxide, under basic conditions.
Attachment of the trifluoromethylphenyl group: This can be done via a Friedel-Crafts acylation reaction using 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the final amide: The final step involves the reaction of the intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research has indicated that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide exhibit significant anticancer activity. For instance, studies on related compounds have shown percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8 ranging from 75% to 86% . The mechanism of action is hypothesized to involve the interaction with specific molecular targets within cancer cells.
Antimicrobial Activity:
Similar derivatives have also been explored for their antimicrobial properties. For example, compounds containing the benzo[d][1,3]dioxole structure have demonstrated effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, indicating potential applications in developing new antibiotics .
Material Science Applications
Due to its unique structural features, this compound may find applications in materials science. The presence of functional groups allows for modifications that can lead to new polymeric materials or coatings with enhanced properties such as increased thermal stability or improved chemical resistance.
Table 1: Summary of Biological Activities
| Compound Structure | Activity Type | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|---|
| This compound | Anticancer | SNB-19, OVCAR-8 | 75 - 86 |
| Related Benzo[d][1,3]dioxole Derivative | Antimicrobial | E. coli, P. aeruginosa | Significant inhibition observed |
Case Study: Anticancer Activity
In a study published in the ACS Omega, a related compound was synthesized and tested for its anticancer properties. The results indicated that structural modifications significantly influenced the biological activity, highlighting the importance of the trifluoromethyl group in enhancing potency against specific cancer types .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can engage in π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and electronic properties.
Uniqueness
The presence of the trifluoromethyl group in N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide imparts unique properties such as increased metabolic stability, enhanced binding affinity, and distinct electronic characteristics, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of 357.35 g/mol.
Structural Components
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A bicyclic structure known for various biological activities. |
| Hydroxypropyl | A hydroxy group that enhances solubility and potential interactions with biological targets. |
| Trifluoromethylphenyl | A highly electronegative group that may influence lipophilicity and receptor binding. |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The benzo[d][1,3]dioxole moiety may engage with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The trifluoromethylphenyl group is expected to enhance binding affinity due to its electronic properties.
Potential Targets
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It could interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds featuring the benzo[d][1,3]dioxole structure have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro. Studies demonstrate that it can scavenge free radicals effectively, reducing oxidative stress markers in cellular models .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds suggests that modifications in the benzo[d][1,3]dioxole ring and the introduction of electron-withdrawing groups (like trifluoromethyl) significantly enhance biological activity .
Study 1: In Vitro Evaluation
A study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM after 48 hours of treatment .
Study 2: In Vivo Assessment
In vivo studies using murine models demonstrated that administration of this compound at 20 mg/kg led to a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Q & A
Q. What are the established synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide?
The synthesis typically involves multi-step organic reactions, including condensation, amide coupling, and functional group protection/deprotection. For example:
- Step 1 : Reacting benzo[d][1,3]dioxol-5-yl derivatives with hydroxypropyl intermediates under reflux conditions in solvents like DMSO or THF.
- Step 2 : Coupling the intermediate with 4-(trifluoromethyl)phenylpropanamide using catalysts such as triethylamine or DMAP.
- Purification : Column chromatography or recrystallization is employed to isolate the final product .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : and NMR to confirm proton/carbon environments and stereochemistry.
- Chromatography : Thin-layer chromatography (TLC) for monitoring reaction progress and high-performance liquid chromatography (HPLC) for purity assessment.
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. What functional groups in this compound are most reactive or prone to degradation?
- The benzo[d][1,3]dioxole group is sensitive to oxidative cleavage.
- The hydroxypropyl moiety may undergo esterification or oxidation.
- The trifluoromethylphenyl group is electron-withdrawing, influencing electrophilic substitution reactivity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic/alkaline conditions : Hydrolysis of the amide bond is a risk; stability testing at pH 2–9 is recommended.
- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at 4°C in inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening : Test bases like triethylamine vs. DMAP to enhance amide coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
Q. What methodologies are used to evaluate the compound’s biological activity in vitro and in vivo?
- In vitro : Cell viability assays (MTT), enzyme inhibition studies (e.g., COX-2), and binding affinity tests (SPR).
- In vivo : Rodent models for pharmacokinetics (PK) and toxicity profiling. Dose-response studies with LC-MS/MS for bioavailability quantification .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Software : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3 or COX-2).
- Validation : Compare docking scores with experimental IC values to refine predictive models .
Q. How should researchers resolve contradictions in experimental data (e.g., varying bioactivity across assays)?
- Methodological Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Batch Analysis : Check for impurities via HPLC-MS; even 95% purity may mask bioactive contaminants.
- Replication : Repeat assays in independent labs to rule out protocol-specific artifacts .
Q. What strategies are effective for derivatizing this compound to enhance its pharmacological profile?
Q. How do structural analogs of this compound compare in terms of efficacy and selectivity?
- SAR Studies : Synthesize analogs with variations in the benzo[d][1,3]dioxole or trifluoromethylphenyl groups.
- Selectivity Profiling : Use kinase panels or receptor binding assays to identify off-target effects.
- Computational Tools : QSAR models correlate structural features (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
